

Application Notes and Protocols: α -Selective Ring-Opening of Bicyclobutyl Boronic Esters

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Compound of Interest

Compound Name: *Bpin-Cyclohexene-COOEt*

Cat. No.: *B1428741*

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Introduction

The strain-release-driven chemistry of bicyclo[1.1.0]butanes (BCBs) has emerged as a powerful tool in synthetic organic chemistry, enabling the rapid construction of complex cyclobutane scaffolds. A significant advancement in this area is the α -selective ring-opening of bicyclo[1.1.0]butyl pinacol boronic ester (BCB-Bpin). Unlike other BCB derivatives that typically undergo nucleophilic attack at the β -position, BCB-Bpin exhibits a unique reactivity profile, allowing for the exclusive introduction of a wide range of heteroatom nucleophiles at the α -position.^[1] This methodology provides a direct and efficient route to α -heteroatom-substituted cyclobutyl boronic esters, which are valuable building blocks in medicinal chemistry and drug discovery due to their utility as bioisosteres for aromatic rings.

These application notes provide detailed protocols for the synthesis of the key starting material, BCB-Bpin, and the subsequent α -selective ring-opening reactions with various nucleophiles.

Data Presentation

The α -selective ring-opening of BCB-Bpin has been successfully demonstrated with a broad scope of heteroatom-centered nucleophiles. The following tables summarize the quantitative data for these reactions, highlighting the yields and specific conditions for different classes of nucleophiles.

Table 1: Reaction Scope with Oxygen Nucleophiles

Entry	Nucleophile	Product	Yield (%)
1	Phenol	α -Phenoxy-cyclobutyl boronic ester	75
2	4-Methoxyphenol	α -(4-Methoxyphenoxy)-cyclobutyl boronic ester	80
3	4-Chlorophenol	α -(4-Chlorophenoxy)-cyclobutyl boronic ester	72
4	1-Naphthol	α -(1-Naphthoxy)-cyclobutyl boronic ester	65
5	Benzyl alcohol	α -(Benzyoxy)-cyclobutyl boronic ester	88
6	Benzoic acid	α -(Benzoyloxy)-cyclobutyl boronic ester	92

Table 2: Reaction Scope with Sulfur Nucleophiles

Entry	Nucleophile	Product	Yield (%)
1	Thiophenol	α -(Phenylthio)-cyclobutyl boronic ester	95
2	4-Methylthiophenol	α -(4-Methylphenylthio)-cyclobutyl boronic ester	91
3	4-Chlorothiophenol	α -(4-Chlorophenylthio)-cyclobutyl boronic ester	89
4	Benzyl mercaptan	α -(Benzylthio)-cyclobutyl boronic ester	85

Table 3: Reaction Scope with Nitrogen Nucleophiles

Entry	Nucleophile	Product	Yield (%)
1	Aniline	α -(Phenylamino)-cyclobutyl boronic ester	55
2	4-Methoxyaniline	α -(4-Methoxyphenylamino)-cyclobutyl boronic ester	60
3	Benzamide	α -(Benzamido)-cyclobutyl boronic ester	78
4	Phthalimide	α -(Phthalimido)-cyclobutyl boronic ester	82

Experimental Protocols

Protocol 1: Synthesis of Bicyclo[1.1.0]butyl Pinacol Boronic Ester (BCB-Bpin)

This protocol describes the multi-gram scale synthesis of the key starting material, BCB-Bpin.

Materials:

- 1,1-dibromo-2-(chloromethyl)cyclopropane
- Methyl lithium (MeLi) solution
- tert-Butyllithium (tBuLi) solution
- Isopropyl pinacol borate (iPrOBpin)
- Anhydrous diethyl ether (Et₂O)
- Anhydrous tetrahydrofuran (THF)
- Standard glassware for air-sensitive reactions (Schlenk line, nitrogen atmosphere)

Procedure:

- To a solution of 1,1-dibromo-2-(chloromethyl)cyclopropane in a mixture of anhydrous Et₂O and THF at -78 °C under a nitrogen atmosphere, add MeLi dropwise.
- Stir the reaction mixture at -78 °C for 1 hour.
- Add tBuLi dropwise to the reaction mixture at -78 °C and stir for an additional 1 hour.
- Add iPrOBpin to the reaction mixture and allow it to warm to room temperature overnight.
- Quench the reaction with saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with Et₂O.

- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by distillation to afford BCB-Bpin as a colorless oil.

Note: BCB-Bpin is unstable on silica gel but can be stored at room temperature under a nitrogen atmosphere.

Protocol 2: General Procedure for the α -Selective Ring-Opening of BCB-Bpin

This protocol provides a general method for the reaction of BCB-Bpin with various heteroatom-centered nucleophiles.

Materials:

- Bicyclo[1.1.0]butyl pinacol boronic ester (BCB-Bpin)
- Nucleophile (e.g., phenol, thiol, amine, carboxylic acid)
- Cesium carbonate (Cs_2CO_3)
- Anhydrous solvent (e.g., toluene, THF, dioxane)
- Standard glassware for inert atmosphere reactions

Procedure:

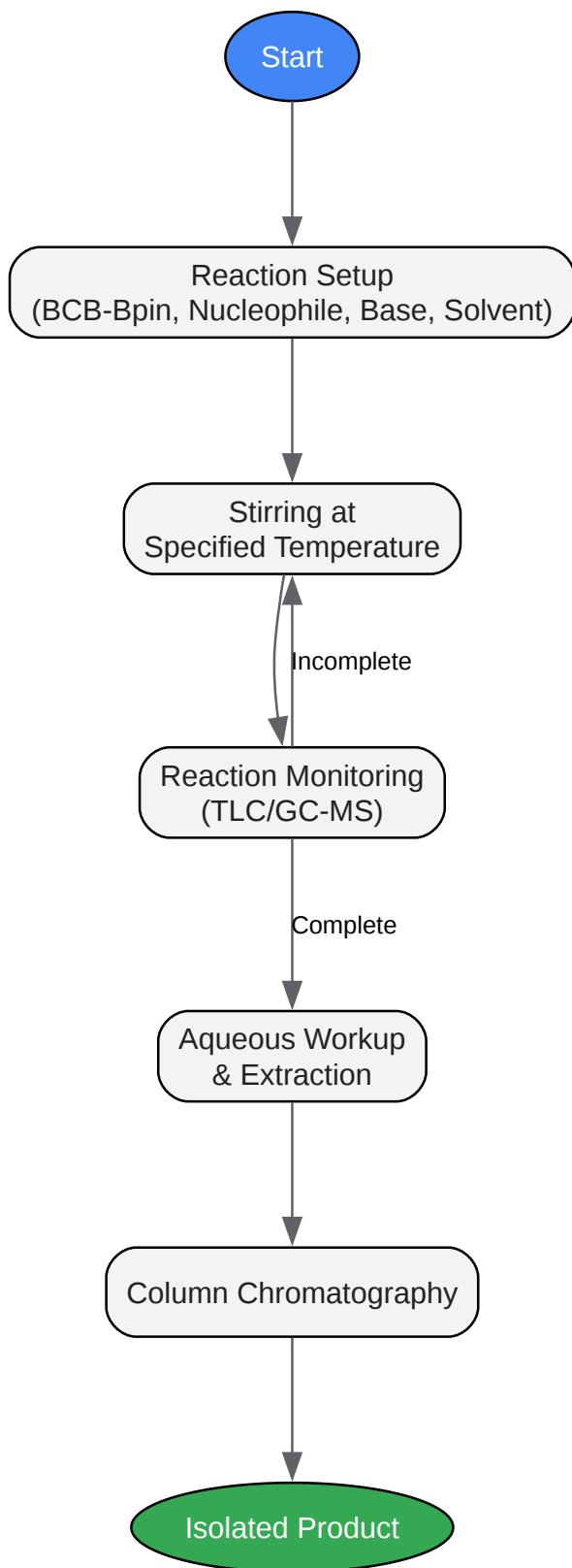
- To a reaction vessel charged with the nucleophile (1.5 equivalents) and cesium carbonate (10 mol%), add a solution of BCB-Bpin (1.0 equivalent) in the appropriate anhydrous solvent under a nitrogen atmosphere.
- Stir the reaction mixture at the specified temperature (typically ranging from room temperature to 90 °C) for the required time (typically 12-48 hours).
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

- Upon completion, cool the reaction mixture to room temperature and quench with water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired α -heteroatom-substituted cyclobutyl boronic ester.

Mandatory Visualization

Reaction Mechanism and Selectivity

The regioselectivity of the ring-opening of BCB-Bpin is highly dependent on the nature of the nucleophile. The proposed mechanism for the α -selective addition involves the formation of a boronate complex, followed by a 1,2-migration. In contrast, sterically hindered nucleophiles favor a β' -attack.

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References

- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
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